Product packaging for 3-Buten-2-one, 4-(4-iodophenyl)-(Cat. No.:CAS No. 18175-21-8)

3-Buten-2-one, 4-(4-iodophenyl)-

Cat. No.: B14155343
CAS No.: 18175-21-8
M. Wt: 272.08 g/mol
InChI Key: RNZRSAAJEHQBKM-NSCUHMNNSA-N
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Description

Contextual Position of Alpha,Beta-Unsaturated Ketones in Synthetic Methodologies

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. fiveable.mequimicaorganica.org This structural arrangement results in a unique electronic distribution, conferring enhanced reactivity and providing multiple sites for chemical attack. fiveable.me The extended conjugation in these molecules also leads to characteristic spectroscopic properties. fiveable.me

The reactivity of α,β-unsaturated ketones is a cornerstone of many synthetic strategies. They can undergo several important reactions, including:

Nucleophilic addition: The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles. fiveable.mepressbooks.pub This can occur via a 1,4-conjugate addition or a 1,2-addition to the carbonyl carbon. The type of addition is often influenced by the nature of the nucleophile. Weaker nucleophiles generally favor 1,4-addition. pressbooks.pub

Aldol (B89426) condensation: Enones are commonly synthesized through aldol condensation reactions, followed by dehydration. fiveable.mepressbooks.pub

Pericyclic reactions: The conjugated system allows α,β-unsaturated ketones to participate in reactions like the Diels-Alder cycloaddition. fiveable.me

The versatility of α,β-unsaturated ketones makes them valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds. organic-chemistry.org

The Strategic Role of Halogenated Aromatic Moieties in Organic Transformations

Halogenated aromatic moieties are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. naturvardsverket.se The presence and identity of the halogen atom significantly influence the chemical properties and reactivity of the aromatic ring. While traditionally viewed as deactivating groups in electrophilic aromatic substitution, they are of immense importance in modern organic synthesis, particularly in the realm of cross-coupling reactions. youtube.comyoutube.com

The carbon-halogen bond in these compounds provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogenated arene in these transformations generally follows the order I > Br > Cl. The utility of iodoarenes is particularly notable in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Negishi reactions. nih.govrsc.org These reactions are fundamental tools for constructing complex molecular architectures from simpler starting materials. whiterose.ac.ukrsc.org The mechanism of these palladium-catalyzed reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

Scope and Research Potential of 3-Buten-2-one, 4-(4-iodophenyl)- in Contemporary Academic Inquiry

The compound 3-Buten-2-one, 4-(4-iodophenyl)-, which can also be referred to as 4-(4-iodophenyl)but-3-en-2-one, combines the key features of an α,β-unsaturated ketone and a halogenated aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis.

The synthesis of this compound and its analogs can be achieved through methods like the Claisen-Schmidt condensation of 4-iodobenzaldehyde (B108471) with acetone (B3395972). google.comnih.gov

The research potential of 3-Buten-2-one, 4-(4-iodophenyl)- is significant and multifaceted:

Cross-Coupling Reactions: The presence of the iodine atom on the phenyl ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.govrsc.org This allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring, leading to the synthesis of diverse derivatives.

Modification of the Enone System: The α,β-unsaturated ketone moiety can undergo various transformations, including conjugate additions and cycloadditions, to build molecular complexity. fiveable.mepressbooks.pub

Synthesis of Heterocyclic Compounds: The reactive nature of both the enone and the aryl iodide functionalities makes this compound a precursor for the synthesis of various heterocyclic systems. For instance, reactions with hydrazines can lead to the formation of pyridazinone derivatives. researchgate.net

The exploration of these reaction pathways can lead to the discovery of novel compounds with potentially interesting biological activities. Chalcone (B49325) derivatives, which share a similar structural motif, have been investigated for a range of biological properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO B14155343 3-Buten-2-one, 4-(4-iodophenyl)- CAS No. 18175-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18175-21-8

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

(E)-4-(4-iodophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+

InChI Key

RNZRSAAJEHQBKM-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)I

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Strategies for 3 Buten 2 One, 4 4 Iodophenyl and Analogs

Direct Synthetic Routes to the 3-Buten-2-one, 4-(4-iodophenyl)- Scaffold

The direct formation of the 4-(4-iodophenyl)-3-buten-2-one structure is achievable through several key reaction types that efficiently construct the core enone system.

Aldol (B89426) Condensation and Related Coupling Reactions for Enone Formation

The most direct and widely utilized method for synthesizing α,β-unsaturated ketones, such as 3-Buten-2-one, 4-(4-iodophenyl)-, is the Claisen-Schmidt condensation, a variant of the aldol condensation. sigmaaldrich.comthieme-connect.de This reaction involves the base- or acid-catalyzed reaction between an aldehyde lacking α-hydrogens and a ketone. sigmaaldrich.com For the synthesis of the target compound, 4-iodobenzaldehyde (B108471) is reacted with acetone (B3395972).

In a typical base-catalyzed procedure, the ketone (acetone) is deprotonated by a base like sodium hydroxide (B78521) or potassium hydroxide to form a nucleophilic enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to yield the more stable, conjugated α,β-unsaturated ketone product. magritek.comlibretexts.org The stability of the final conjugated system is a significant driving force for the elimination of the water molecule. libretexts.org

The reaction is generally robust and provides good yields. An analogous condensation between 4-methoxybenzaldehyde (B44291) and acetone demonstrates the feasibility and typical conditions for this transformation. magritek.com

Table 1: Representative Aldol Condensation for Enone Synthesis

Aldehyde Ketone Base Solvent Product
4-Iodobenzaldehyde Acetone NaOH or KOH Ethanol/Water 3-Buten-2-one, 4-(4-iodophenyl)-

This table presents a specific application of the general aldol condensation reaction.

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Iodides

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the carbon-carbon bonds necessary for the 3-buten-2-one, 4-(4-iodophenyl)- scaffold. nobelprize.org Reactions like the Heck and Suzuki couplings are central to modern organic synthesis due to their tolerance of a wide range of functional groups. nobelprize.orgnih.gov

In a potential Heck reaction pathway, 4-iodoiodobenzene could be coupled with methyl vinyl ketone in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to form the desired product and regenerate the catalyst. youtube.com

Alternatively, a Suzuki reaction could be employed. nobelprize.org This would involve the coupling of an arylboronic acid, such as 4-iodophenylboronic acid, with a vinyl electrophile like 3-buten-2-one. The catalytic cycle for the Suzuki reaction includes oxidative addition, transmetalation from the organoboron compound to the palladium center, and reductive elimination to form the C-C bond. nobelprize.org

Table 2: Conceptual Palladium-Catalyzed Routes

Reaction Type Aryl Component Vinyl Component Catalyst System (Example)
Heck Coupling 4-Iodoiodobenzene Methyl vinyl ketone Pd(OAc)₂, PPh₃, Base

This table outlines conceptual synthetic pathways using established palladium-catalyzed reactions.

Regioselective Iodination Procedures on Precursor Butenones

An alternative strategy involves the synthesis of a non-iodinated precursor, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone), followed by regioselective iodination of the aromatic ring. Benzalacetone is readily prepared via the aldol condensation of benzaldehyde (B42025) and acetone. google.com

The subsequent iodination must be selective for the para position of the phenyl ring. Electrophilic aromatic substitution using a suitable iodinating agent can achieve this. A combination of iodine and an oxidizing agent, such as iodic acid, in an alcoholic solvent has been shown to be effective for the regioselective iodination of activated aromatic rings in the presence of a carbonyl group. arkat-usa.org For substrates with an unsubstituted para position, iodination preferentially occurs at this site. This method is advantageous as it avoids the use of hazardous or toxic reagents sometimes associated with other iodination procedures. arkat-usa.org

Synthesis of Key Precursors and Building Blocks

The efficient synthesis of the target molecule relies on the availability of its fundamental building blocks.

Preparation of 4-Iodobenzaldehyde and Related Aromatic Synthons

4-Iodobenzaldehyde is a crucial starting material for the aldol condensation route. sigmaaldrich.comscbt.com Several methods for its preparation have been reported. One common laboratory-scale synthesis involves a Finkelstein-type reaction where the more readily available p-bromobenzaldehyde is heated with potassium iodide in the presence of copper(I) iodide as a catalyst. chemicalbook.comguidechem.com

Another approach is the oxidation of 4-iodobenzyl alcohol. Various oxidizing agents can be employed for this transformation, such as tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. guidechem.com

Table 3: Selected Synthetic Methods for 4-Iodobenzaldehyde

Starting Material Reagents Key Conditions Reference
p-Bromobenzaldehyde KI, CuI, DMI 200°C, 6 hours chemicalbook.comguidechem.com

This table summarizes established laboratory methods for preparing a key aromatic precursor.

Approaches to Substituted Alkyl Ketone Components

While acetone is the simplest ketone for the synthesis of the parent compound, the preparation of analogs requires access to various substituted alkyl ketones. A classic and versatile method for preparing methyl ketones is the acetoacetic ester synthesis. libretexts.org This method begins with the alkylation of the enolate of ethyl acetoacetate (B1235776) with an alkyl halide. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yields the desired methyl ketone. This sequence allows for the introduction of a wide variety of alkyl groups. libretexts.org

For the synthesis of other types of substituted ketones, the Stork enamine reaction provides a powerful tool. jove.com This reaction involves the alkylation or acylation of an enamine, which is formed from a ketone and a secondary amine. Hydrolysis of the resulting iminium salt affords the α-substituted ketone. Enamines are less basic than enolates, offering different reactivity and selectivity profiles. jove.com

Stereochemical Control and Isomer Synthesis (e.g., E/Z Isomerization)

The stereochemistry of the carbon-carbon double bond in 3-buten-2-one, 4-(4-iodophenyl)- and its analogs is a critical aspect of their synthesis, influencing their physical, chemical, and biological properties. The formation of either the E (trans) or Z (cis) isomer is highly dependent on the chosen synthetic route and reaction conditions.

The synthesis of α,β-unsaturated ketones, such as 4-aryl-3-buten-2-ones, often results in the preferential formation of the thermodynamically more stable E-isomer. This is commonly observed in reactions like the Claisen-Schmidt condensation, a widely used method for constructing this class of compounds. The condensation of an aryl aldehyde with a ketone typically yields the E-isomer due to lower steric hindrance in the transition state leading to its formation. For instance, the synthesis of the parent compound, benzalacetone (trans-4-phenyl-3-buten-2-one), through the reaction of benzaldehyde and acetone, predominantly yields the E-isomer. google.comgoogle.comchemicalbook.comsigmaaldrich.com

While direct synthesis often favors the E-isomer, the synthesis of the less stable Z-isomer or the conversion of the E-isomer to the Z-isomer requires specific strategies. Photoisomerization is a powerful technique for achieving E → Z isomerization. arkat-usa.org This process involves irradiating a solution of the E-isomer with light of a suitable wavelength, often in the presence of a photosensitizer. researchgate.netnih.gov The energy absorbed excites the molecule to a higher energy state where rotation around the double bond becomes possible, leading to the formation of the Z-isomer. Upon removal of the light source, a photostationary state, a mixture of E and Z isomers, can be reached. researchgate.netnih.gov The separation of these isomers can then be accomplished using chromatographic techniques.

Recent advancements in catalysis have also provided methods for controlling E/Z selectivity. For example, nickel-catalyzed transfer hydrogenative alkyne semireduction protocols allow for the selective formation of either the (E)- or (Z)-olefin from the corresponding alkyne by tuning the ligands and reaction conditions. organic-chemistry.org While not directly applied to 3-buten-2-one, 4-(4-iodophenyl)-, these methods highlight the potential for catalytic control over the stereochemical outcome in related systems.

The differentiation between the E and Z isomers is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the vinylic protons are characteristically different for the two isomers. The E-isomer generally exhibits a larger coupling constant (typically 12-18 Hz) for the trans-vinylic protons compared to the Z-isomer (typically 6-12 Hz).

Table of Synthetic Methods and Stereochemical Outcomes

Synthetic MethodTypical Stereochemical OutcomeKey Conditions/Reagents
Claisen-Schmidt CondensationPredominantly E-isomerBase or acid catalysis
PhotoisomerizationE to Z isomerizationUV or visible light, photosensitizer
Catalytic Alkyne SemireductionSelective for E or ZMetal catalyst (e.g., Ni), specific ligands

Derivatization and Structural Elaboration of 3 Buten 2 One, 4 4 Iodophenyl

Synthesis of Analogous and Homologous Compounds

The core structure of 3-buten-2-one, 4-(4-iodophenyl)- can be systematically modified to produce a library of analogous and homologous compounds. These modifications can involve altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, or changing the structure of the butenone side chain. The synthesis of these analogs is often achieved through variations of the Claisen-Schmidt condensation, reacting variously substituted aromatic aldehydes with ketones. The iodo-substituent itself can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, further expanding the diversity of accessible compounds.

Analogous/Homologous Compound Modification from Parent Compound Typical Synthetic Route
3-Buten-2-one, 4-(3-iodophenyl)-Isomeric change of iodine position to meta.Claisen-Schmidt condensation of 3-iodobenzaldehyde (B1295965) with acetone (B3395972). ontosight.ai
4-(4-Methoxyphenyl)-3-buten-2-oneReplacement of iodo group with a methoxy (B1213986) group.Claisen-Schmidt condensation of 4-methoxybenzaldehyde (B44291) with acetone. scbt.com
4-(2-Furanyl)-3-buten-2-oneReplacement of the 4-iodophenyl group with a 2-furanyl group.Condensation of furfural (B47365) with acetone. nih.gov
4-(4-Bromophenyl)-3-buten-2-oneReplacement of iodo group with a bromo group.Claisen-Schmidt condensation of 4-bromobenzaldehyde (B125591) with acetone.
1-(4-Iodophenyl)-1-penten-3-oneExtension of the alkyl chain of the ketone.Claisen-Schmidt condensation of 4-iodobenzaldehyde (B108471) with ethyl methyl ketone.

Construction of Heterocyclic Systems Incorporating the Butenone Core

The α,β-unsaturated ketone functionality in 3-buten-2-one, 4-(4-iodophenyl)- is a versatile precursor for the synthesis of a variety of heterocyclic compounds. These reactions typically involve the reaction of the butenone with bifunctional nucleophiles, leading to the formation of five-, six-, or seven-membered rings.

Cyclocondensation reactions of 3-buten-2-one, 4-(4-iodophenyl)- with various polyfunctional nucleophiles are a common strategy for the synthesis of a wide array of heterocyclic systems. The electrophilic β-carbon and the carbonyl carbon of the butenone are susceptible to attack by nucleophiles, initiating a sequence of reactions that culminates in ring formation. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, which can be further oxidized to pyrazoles. Similarly, hydroxylamine (B1172632) hydrochloride can be used to synthesize isoxazolines, and amidines or guanidines can lead to the formation of pyrimidine (B1678525) derivatives.

Heterocyclic Product Reactant Reaction Conditions
5-(4-Iodophenyl)-3-methyl-2-pyrazolineHydrazine hydrateAcetic acid, reflux
5-(4-Iodophenyl)-3-methylisoxazolineHydroxylamine hydrochlorideBase (e.g., sodium acetate), ethanol, reflux
2-Amino-4-(4-iodophenyl)-6-methylpyrimidineGuanidine (B92328) nitrateBase (e.g., sodium ethoxide), ethanol, reflux
2-Thioxo-4-(4-iodophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidineThioureaAcid or base catalysis, reflux

While direct cyclocondensation is a primary route to heterocycles, intramolecular cyclization of suitably functionalized derivatives of 3-buten-2-one, 4-(4-iodophenyl)- offers another powerful synthetic strategy. This approach involves the initial introduction of a reactive functional group onto the butenone scaffold, which then participates in a ring-closing reaction. For example, the introduction of a second carbonyl group or a nitrile function can set the stage for intramolecular condensation or addition reactions. Furthermore, the iodo-substituent on the phenyl ring can be exploited in intramolecular Heck or Sonogashira reactions to construct fused ring systems.

Starting Material Derivative Intramolecular Reaction Type Resulting Heterocyclic System
2-Acetyl-5-(4-iodophenyl)penta-2,4-dienoic acidMichael addition/LactonizationSubstituted pyran-2-one
1-(4-Iodophenyl)-5-oxohex-1-en-3-yneIntramolecular Michael additionSubstituted furan
N-(2-Aminophenyl)-4-(4-iodophenyl)-3-buten-2-imineOxidative cyclizationSubstituted quinoline (B57606)

Formation of Complex Polycyclic Structures

Beyond the synthesis of simple monocyclic heterocycles, 3-buten-2-one, 4-(4-iodophenyl)- can serve as a starting point for the assembly of more complex polycyclic architectures. These syntheses often involve multi-step reaction sequences that combine several of the strategies mentioned above. For example, a heterocyclic ring can be constructed first, followed by further annulation reactions to build additional rings. The iodo-substituent is particularly useful in this context, as it allows for the application of powerful carbon-carbon bond-forming reactions to fuse aromatic or heteroaromatic rings onto the existing structure. Tandem reactions, where multiple bonds are formed in a single operation, can also be employed to rapidly increase molecular complexity.

Target Polycyclic System Synthetic Strategy Key Reaction Steps
Substituted benzo[h]quinolineFriedländer annulationReaction of a 2-aminonaphthalene derivative with 3-buten-2-one, 4-(4-iodophenyl)-.
Indolizine derivatives1,3-Dipolar cycloadditionReaction of an N-ylide (from a pyridinium (B92312) salt) with the butenone.
Substituted acridineMulti-step synthesisInitial formation of a quinoline ring, followed by palladium-catalyzed intramolecular C-H arylation.

Advanced Characterization and Theoretical Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to confirming the identity and detailing the structural features of 3-Buten-2-one, 4-(4-iodophenyl)-. Each method offers unique insights into the molecular framework and bonding characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for 4-(4-iodophenyl)-3-buten-2-one is not detailed in the available literature, the expected chemical shifts can be inferred from its non-iodinated parent compound, 4-phenyl-3-buten-2-one (B7806413). researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons (on the C=C double bond), and the aromatic protons of the phenyl ring. The iodine atom at the para-position of the phenyl ring influences the electronic environment of the aromatic protons. Due to iodine's electronegativity and anisotropic effects, the aromatic protons ortho and meta to the iodine atom will exhibit different chemical shifts, likely resulting in a characteristic AA'BB' splitting pattern.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O), the carbons of the alkene double bond, the methyl carbon, and the carbons of the iodophenyl ring. The carbon atom bonded directly to the iodine (ipso-carbon) would show a significant shift due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Buten-2-one, 4-(4-iodophenyl)- This table is predictive, based on data for analogous compounds like 4-phenyl-3-buten-2-one. researchgate.netresearchgate.net

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methyl (CH₃)~2.4~27
Carbonyl (C=O)-~198
Vinylic CH (α to C=O)~6.7~128
Vinylic CH (β to C=O)~7.6~143
Aromatic CH (ortho to C=C)~7.4~130
Aromatic CH (meta to C=C)~7.8~138
Aromatic C (ipso, attached to C=C)-~134
Aromatic C (para, attached to I)-~95

Note: Chemical shifts are highly dependent on the solvent and experimental conditions.

The most prominent feature in the IR spectrum would be the strong absorption from the C=O (carbonyl) stretching vibration, typically found in the region of 1650-1685 cm⁻¹. The C=C stretching vibration of the conjugated alkene would appear around 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations from the iodophenyl ring are expected in the 1450-1600 cm⁻¹ range. The C-I stretching vibration would be observed at lower frequencies, typically in the 480-610 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C and aromatic ring vibrations are often strong in Raman spectra, aiding in the structural confirmation. nih.gov

Table 2: Characteristic Vibrational Frequencies for 3-Buten-2-one, 4-(4-iodophenyl)- This table is predictive, based on data for analogous compounds like 4-phenyl-3-buten-2-one. nih.govnist.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
C=O Stretch (conjugated ketone)1650 - 1685Strong
C=C Stretch (alkene)1600 - 1640Medium-Strong
C=C Stretch (aromatic)1450 - 1600Medium-Variable
C-H Bending (alkene, trans)960 - 990Strong
C-I Stretch480 - 610Medium-Weak

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For 3-Buten-2-one, 4-(4-iodophenyl)-, which has a chemical formula of C₁₀H₉IO, the exact molecular weight is 271.97 g/mol . ontosight.ai

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 271.97. A key feature would be the prominent loss of an iodine radical (I•), leading to a significant fragment ion at m/z 145, corresponding to the [C₁₀H₉O]⁺ cation. Another characteristic fragmentation pathway would involve the loss of an acetyl radical (CH₃CO•), resulting in a fragment at m/z 229. Further fragmentation of the [M-I]⁺ ion would likely follow patterns similar to that of 4-phenyl-3-buten-2-one. massbank.eumassbank.eu

Table 3: Predicted Mass Spectrometry Fragments for 3-Buten-2-one, 4-(4-iodophenyl)-

m/z ValueIdentity
272[M]⁺ (Molecular Ion)
257[M - CH₃]⁺
229[M - COCH₃]⁺
145[M - I]⁺
127[I]⁺
115[C₉H₇]⁺

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. units.it This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing. mdpi.commdpi.com

While a specific crystal structure for 3-Buten-2-one, 4-(4-iodophenyl)- has not been reported in the searched literature, an XRD analysis would be invaluable. It would confirm the trans configuration of the C=C double bond, which is generally more stable. Furthermore, it would reveal the planarity of the enone system and the rotational angle of the iodophenyl ring relative to the butenone chain. Such an analysis could also identify intermolecular interactions, like halogen bonding involving the iodine atom or π-π stacking of the aromatic rings, which govern the crystal lattice formation. researchgate.net

Computational Chemistry and Quantum Chemical Investigations

Theoretical methods provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to model the structure of 3-Buten-2-one, 4-(4-iodophenyl)-. nih.gov Geometry optimization calculations search the potential energy surface of the molecule to find its most stable three-dimensional arrangement (i.e., the structure with the minimum energy). arxiv.org

A key aspect of this molecule's structure is the potential for conformational isomerism. This includes rotation around the single bond connecting the alkene and carbonyl groups (C2-C3), leading to s-trans and s-cis conformers. Additionally, rotation around the single bond connecting the phenyl ring to the alkene (C4-Cα) is possible. Computational analysis can determine the relative energies of these different conformers, predicting the most stable and populated structure in the gas phase or in solution. psu.eduresearchgate.net These theoretical studies can also predict spectroscopic properties (NMR, IR), which can then be compared with experimental results for validation. ulster.ac.uk

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity. For "3-Buten-2-one, 4-(4-iodophenyl)-", theoretical calculations can elucidate the distribution of electrons and identify regions susceptible to chemical attack. Key to this understanding is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. iupac.orgwikipedia.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. mnstate.edunumberanalytics.com Conversely, the LUMO is the lowest energy orbital devoid of electrons, representing the molecule's capacity to act as an electrophile or electron acceptor. mnstate.edunumberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

In "3-Buten-2-one, 4-(4-iodophenyl)-", the electronic landscape is shaped by the interplay of its constituent parts:

The α,β-Unsaturated Ketone System: This conjugated system delocalizes π-electrons across the C=C double bond and the C=O carbonyl group. This conjugation lowers the energy of the π molecular orbitals and is crucial for the molecule's electronic transitions. mnstate.edumasterorganicchemistry.com The LUMO is expected to have significant contributions from the β-carbon of the enone system, making it a prime site for nucleophilic attack (e.g., in a Michael addition reaction).

FMO theory helps predict how this molecule will interact with other reagents. For instance, in a cycloaddition reaction, the overlap between the HOMO of "3-Buten-2-one, 4-(4-iodophenyl)-" and the LUMO of a diene (or vice-versa) would determine the feasibility and stereochemical outcome of the reaction. wikipedia.orgslideshare.net

Reaction Mechanism Modeling and Energy Landscape Mapping

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing a roadmap of how reactants are converted into products. This involves mapping the potential energy surface of a reaction, which charts the energy of the molecular system as the reaction progresses. elifesciences.org

For "3-Buten-2-one, 4-(4-iodophenyl)-", mechanistic studies would likely focus on reactions characteristic of α,β-unsaturated ketones:

Michael Addition: The addition of a nucleophile to the β-carbon.

Aldol (B89426) Condensation: Reactions involving the enolate formed by deprotonation of the α-carbon.

Cycloaddition Reactions: Where the double bond of the enone system acts as a dienophile. slideshare.net

By employing methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway. nih.gov This process involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Finding Transition States: Determining the high-energy structure that connects reactants to products (the "saddle point" on the energy landscape). The energy of the transition state determines the activation energy and thus the rate of the reaction.

Calculating Reaction Rates: Using the calculated activation energies to predict how fast the reaction will proceed under given conditions.

Mapping the energy landscape provides a comprehensive view of all possible reaction pathways, including the formation of transient intermediates and competing side reactions. elifesciences.org This allows researchers to understand reaction selectivity and to devise conditions that favor the formation of a desired product. For example, modeling could reveal the most favorable pathway for the reaction of "3-Buten-2-one, 4-(4-iodophenyl)-" with a specific nucleophile, predicting the final product structure and its stereochemistry.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Theoretical methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While experimental data for the title compound is not readily available, theoretical predictions can offer valuable guidance. Software exists that can predict ¹H and ¹³C NMR spectra by calculating the magnetic shielding around each nucleus. nmrdb.org The predicted chemical shifts are based on the electronic environment of each atom. For "3-Buten-2-one, 4-(4-iodophenyl)-", one would expect distinct signals for the vinyl protons, the methyl protons, and the aromatic protons. The influence of the iodine atom and the carbonyl group on the chemical shifts of the nearby protons can be estimated based on established principles and data from analogous compounds. researchgate.netyoutube.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Buten-2-one, 4-(4-iodophenyl)-

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Methyl (H₃C-C=O)~2.4SingletTypical range for a methyl ketone.
Vinylic (α to C=O)~6.7DoubletDeshielded by the carbonyl group.
Vinylic (β to C=O)~7.6DoubletDeshielded by both the carbonyl and the phenyl ring.
Aromatic (ortho to C=C)~7.5DoubletChemical shift influenced by the alkene substituent.
Aromatic (ortho to I)~7.8DoubletDeshielded due to proximity to the iodine atom.

UV-Vis Spectra: UV-Visible spectroscopy provides information about electronic transitions within a molecule. The conjugated system of "3-Buten-2-one, 4-(4-iodophenyl)-" is expected to give rise to two main absorption bands:

A strong absorption at a shorter wavelength corresponding to a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. masterorganicchemistry.com

A weaker absorption at a longer wavelength resulting from an n→π* transition, where an electron from a non-bonding orbital (on the carbonyl oxygen) is excited to a π* antibonding orbital. masterorganicchemistry.com

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis absorption spectrum with reasonable accuracy. nih.govsharif.edu These calculations can determine the wavelengths of maximum absorbance (λ_max) and the intensity of these transitions. The presence of the extended conjugation and the heavy iodine atom would likely shift the λ_max to longer wavelengths (a bathochromic shift) compared to simpler enones. masterorganicchemistry.com

Table 2: Predicted UV-Vis Absorption for 3-Buten-2-one, 4-(4-iodophenyl)-

Transition Type Predicted λ_max (nm) Relative Intensity
π→π280 - 320Strong
n→π330 - 380Weak

Chemoinformatics and Database Mining for Structural and Reactivity Data

Chemoinformatics involves the use of computational tools to collect, manage, and analyze chemical information. Large chemical databases such as PubChem, ChEMBL, and CAS (via SciFinder or other platforms) are invaluable resources for chemists. nih.govsigmaaldrich.com

For a specific compound like "3-Buten-2-one, 4-(4-iodophenyl)-", these databases can be mined for a wealth of information, including:

Structural Data: Canonical SMILES strings, InChI keys, and 2D/3D structural representations. nih.govnist.gov

Physicochemical Properties: Calculated properties like molecular weight, logP (partition coefficient), and polar surface area.

Reactivity Data: Links to publications that describe the synthesis or reactions of the compound or structurally similar molecules. For instance, while data on the title compound may be sparse, information on the reactivity of benzalacetone or other chalcone (B49325) derivatives is abundant and can be used to infer its likely chemical behavior. sigmaaldrich.com

Spectroscopic Data: While experimental spectra may not always be present, links to spectral databases or publications containing such data can often be found. nist.gov

Database mining is a crucial first step in modern chemical research. By leveraging existing knowledge, scientists can predict a compound's properties, design synthetic routes, and anticipate its biological activity without necessarily performing experiments in the first instance. This approach saves time and resources, accelerating the pace of scientific discovery.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Syntheses

The dual reactivity of 4-(4-iodophenyl)-3-buten-2-one underpins its utility as a foundational molecule for constructing more elaborate chemical architectures. The chalcone (B49325) core serves as a template for various addition and cyclization reactions, while the aryl iodide moiety is a prime substrate for transition metal-catalyzed cross-coupling.

The 4-iodophenyl group is an exceptionally useful precursor for creating advanced organic materials. Aryl iodides are among the most reactive substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com This reactivity allows 4-(4-iodophenyl)-3-buten-2-one to serve as a monomer or key building block in the synthesis of polymers and oligomers with extended π-conjugated systems, which are essential for optoelectronic applications. acs.orgresearchgate.net

For instance, through reactions like the Suzuki-Miyaura coupling, the iodo-functionalized chalcone can be linked with various aryl boronic acids or esters to create larger, well-defined molecular structures. youtube.comresearchgate.net This strategy enables the systematic extension of the molecule's conjugation, a key factor in tuning the electronic and optical properties of the resulting materials. The chalcone's inherent π-system, combined with the new linkages formed via the iodophenyl group, provides a pathway to novel functional polymers and materials. researchgate.net

Table 1: Examples of Cross-Coupling Reactions Utilizing Aryl Iodides for Material Synthesis This table presents illustrative examples of how the 4-iodophenyl group can be used in common cross-coupling reactions to build more complex molecules relevant to materials science.

Reaction Name Nucleophilic Partner Electrophilic Partner (Example) Catalyst (Typical) Resulting Linkage Potential Application
Suzuki-Miyaura Coupling Arylboronic acid/ester 4-(4-Iodophenyl)-3-buten-2-one Pd(0) complex Aryl-Aryl Conjugated polymers, OLEDs
Heck Coupling Alkene 4-(4-Iodophenyl)-3-buten-2-one Pd(0) complex Aryl-Vinyl Dyes, molecular wires
Sonogashira Coupling Terminal Alkyne 4-(4-Iodophenyl)-3-buten-2-one Pd(0)/Cu(I) complex Aryl-Alkynyl Carbon-rich materials, NLOs
Buchwald-Hartwig Amination Amine 4-(4-Iodophenyl)-3-buten-2-one Pd(0) complex Aryl-Nitrogen Hole-transport materials
C-S Coupling Thiol 4-(4-Iodophenyl)-3-buten-2-one Ni/Photoredox catalyst Aryl-Sulfur Organic semiconductors

Chalcones are well-established and valuable intermediates in the synthesis of a wide array of pharmacologically active compounds and other specialty chemicals, particularly flavonoids and various five- and six-membered heterocycles. researchgate.netnih.govnih.gov The α,β-unsaturated carbonyl system is a key pharmacophore and a reactive synthon that readily undergoes cyclocondensation reactions with dinucleophiles. researchgate.netmdpi.com For example, reaction with hydrazine (B178648) derivatives yields pyrazolines, while reaction with guanidine (B92328) or urea (B33335) can produce pyrimidines. mdpi.com

The presence of the 4-iodophenyl group on the chalcone scaffold significantly broadens its synthetic potential. This group can be carried through the initial heterocyclic synthesis and then used in a subsequent step for further molecular elaboration via cross-coupling. Alternatively, the iodo group can be transformed first, introducing a different functionality before the chalcone moiety is used for cyclization. This modular approach provides access to a vast chemical space. Furthermore, iodinated aromatic compounds are frequently used as precursors for creating radiolabeled molecules, which are essential probes for biological imaging and evaluation. nih.gov

Exploration in Catalysis and Ligand Design

The application of 4-(4-iodophenyl)-3-buten-2-one extends into the realms of catalysis and the design of sophisticated ligand architectures.

Chalcone derivatives themselves can function as ligands for transition metals, typically coordinating through the carbonyl oxygen atom. alliedacademies.orgalliedacademies.orgresearchgate.net When additional donor atoms are present in the structure, they can act as bidentate or polydentate ligands, forming stable chelate complexes with various metal ions. alliedacademies.orgalliedacademies.org The 4-iodophenyl group allows this basic chalcone ligand to be incorporated into larger, more complex systems or tethered to supports through cross-coupling reactions.

More intriguing is the direct role of the iodine atom in catalysis. The iodine atom can act as a halogen-bond donor. nih.govmdpi.com Halogen bonding is a directional, noncovalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. acs.org This interaction can be exploited in organocatalysis to activate substrates. Research has shown that iodine can activate the keto group of a chalcone via the formation of a halogen bond complex, facilitating subsequent reactions. nih.gov This suggests that 4-(4-iodophenyl)-3-buten-2-one could potentially act as a catalyst or participate in catalytic cycles where halogen bonding plays a key role in substrate activation and orientation.

Potential in Functional Material Design (e.g., optoelectronic, supramolecular materials)

The molecular structure of 4-(4-iodophenyl)-3-buten-2-one is intrinsically suited for the design of functional materials, particularly those with tailored optoelectronic and supramolecular properties.

Chalcone derivatives are known to possess interesting optical properties due to their π-conjugated enone system, making them candidates for optoelectronic applications. researchgate.net The ability to easily extend this conjugation via cross-coupling at the iodo-position allows for the rational design of materials with specific absorption and emission characteristics. The introduction of a heavy atom like iodine can also influence the photophysical properties, for instance, by promoting intersystem crossing, which is a desirable feature in designing phosphorescent materials for organic light-emitting diodes (OLEDs).

Perhaps the most significant potential lies in supramolecular chemistry. The iodine atom is an effective halogen-bond donor, capable of forming strong, directional interactions with halogen-bond acceptors such as carbonyl oxygen atoms. nih.govacs.orgresearchgate.netnih.gov This property can be harnessed to direct the self-assembly of 4-(4-iodophenyl)-3-buten-2-one molecules into highly ordered, one-, two-, or three-dimensional architectures in the solid state. nih.gov The predictability of halogen bonding provides a powerful tool for crystal engineering, enabling the construction of materials with precise nano-architectures and emergent properties. Studies have demonstrated that simply replacing a hydrogen atom with iodine can dramatically influence self-assembly behavior, leading to the formation of robust nanoscale structures. vtt.fiaalto.finih.gov

Table 2: Properties and Potential of 4-(4-Iodophenyl)-3-buten-2-one in Functional Material Design

Feature Structural Origin Potential Application Design Principle
Optoelectronic Activity π-conjugated system (phenyl-ene-one) Organic semiconductors, NLO materials, OLEDs The conjugated backbone allows for charge delocalization. The heavy iodine atom can enhance phosphorescence.
Tunability C-I bond for cross-coupling Tailored materials with specific band gaps Suzuki, Sonogashira, or Heck coupling can extend the π-system, tuning the optical and electronic properties.
Supramolecular Assembly Iodine atom as a halogen-bond donor Crystal engineering, smart materials, hydrogels The directional C–I···O=C halogen bond can guide molecules into predictable, ordered solid-state structures. nih.govresearchgate.net

Q & A

Q. What are the key physicochemical properties of 3-Buten-2-one, 4-(4-iodophenyl)-, and how are they experimentally determined?

The compound’s molecular formula is C10_{10}H11_{11}IO with a molecular weight of 274 g/mol ( ). Key properties include:

  • Stereochemistry : The iodine substituent on the phenyl ring influences electronic and steric effects, which can be analyzed via NMR (e.g., 1^{1}H and 13^{13}C) to confirm regioselectivity and substitution patterns.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can assess decomposition temperatures, while TGA evaluates thermal degradation profiles.
  • Solubility : Tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.
  • Storage : Recommended storage at -20°C for long-term stability ().

Q. What synthetic routes are reported for 4-(4-iodophenyl)-3-buten-2-one, and how can yields be optimized?

A common approach involves Claisen-Schmidt condensation between 4-iodoacetophenone and a ketone/aldehyde under basic conditions (e.g., NaOH/ethanol). Critical parameters include:

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Temperature Control : Maintaining 60–80°C to balance kinetics and side reactions (e.g., over-condensation).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields typically range from 50–70% but can be enhanced via microwave-assisted synthesis for faster kinetics ().

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in hydrogenation reactions compared to other halogens?

The bulky iodine atom increases steric hindrance, reducing hydrogenation rates compared to chloro- or bromo-substituted analogs. Kinetic studies using Pd/C or Raney Ni catalysts show:

  • Selectivity : The iodine group directs hydrogenation to the α,β-unsaturated ketone moiety, with minimal reduction of the aromatic ring.
  • Thermodynamic Data : Enthalpy changes (ΔH°) for hydrogenation can be derived via calorimetry or computational methods (e.g., DFT). For analogous systems, ΔH° ≈ -511.7 kJ/mol (), but iodine’s electron-withdrawing effect may alter this value.

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in iodinated butenone derivatives?

  • NMR : 1^{1}H NMR reveals coupling constants (e.g., JtransJ_{trans} ≈ 16 Hz for α,β-unsaturated ketones) to confirm double-bond geometry. 13^{13}C NMR identifies deshielded carbonyl carbons (~200 ppm).
  • IR : Strong C=O stretching (~1680 cm1^{-1}) and C=C (~1600 cm1^{-1}) bands validate the enone system.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ at m/z 275) and fragmentation patterns (e.g., loss of I^- at m/z 148).
  • X-ray Crystallography : Resolves stereochemical uncertainties, particularly in polymorphic forms ().

Q. How can contradictory data in literature regarding reaction outcomes be systematically addressed?

Example: Discrepancies in catalytic hydrogenation yields may arise from:

  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing byproducts) deactivate catalysts. Pre-purification via activated charcoal or distillation is critical.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions. A Design of Experiments (DoE) approach optimizes solvent/catalyst pairs.
  • Kinetic vs. Thermodynamic Control : Monitoring reaction progress via in situ FTIR or GC-MS identifies dominant pathways under varying conditions ().

Experimental Design & Safety

Q. What safety protocols are essential when handling 4-(4-iodophenyl)-3-buten-2-one?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds (VOCs).
  • Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities to prevent environmental iodine contamination ().

Q. How can computational modeling aid in predicting the compound’s bioactivity or material properties?

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to prioritize synthetic targets.
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ+^+ for the iodine group) with observed reactivity or toxicity.
  • Crystal Structure Prediction (CSP) : Tools like Mercury predict packing motifs, guiding co-crystal design for enhanced solubility ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.